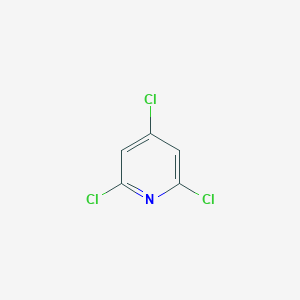

2,4,6-トリクロロピリジン

概要

説明

2,4,6-Trichloropyridine is a chemical compound that is part of the broader family of halogenated pyridines. These compounds are characterized by the presence of chlorine atoms and a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The specific placement of chlorine atoms at the 2, 4, and 6 positions of the pyridine ring defines the compound and influences its reactivity and properties.

Synthesis Analysis

The synthesis of halogenated pyridines, including 2,4,6-trichloropyridine, can be achieved through various methods. One approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst for the synthesis of triarylpyridines under solvent-free conditions, which is an efficient one-pot synthesis method . Another method includes the use of 2-amino-4-chloropyridine as a starting material for the preparation of various polychlorinated aminopyridines, which can be modified to achieve the desired substitution pattern .

Molecular Structure Analysis

The molecular structure of 2,4,6-trichloropyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2,6-bis(phenylamino)pyridine complexes, has been analyzed, revealing typical configurations and bond distances that are influenced by the presence of metal units and the magnetic anisotropy of quadruple bonds . These structural insights can be extrapolated to understand the potential geometry and electronic distribution in 2,4,6-trichloropyridine.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is diverse. For instance, 2,4,6-triazido-3,5-dichloropyridine, a related compound, demonstrates regioselective cycloaddition reactions, adding molecules to specific azide groups based on their position on the pyridine ring . This suggests that the chlorine substituents in 2,4,6-trichloropyridine could similarly influence its reactivity in cycloaddition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trichloropyridine are not explicitly detailed in the provided papers. However, studies on similar compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, have used spectroscopic methods like FT-IR and NMR to characterize the molecule and compute molecular structural parameters, vibrational frequencies, and chemical shifts . These methods can be applied to 2,4,6-trichloropyridine to determine its properties. Additionally, the electrochemical behavior of related pyridine derivatives has been studied, indicating that they have high ionization potentials and good affinity, which could be relevant for 2,4,6-trichloropyridine as well .

科学的研究の応用

医薬品中間体

2,4,6-トリクロロピリジンは、医薬品業界の中間体として使用されます . 中間体は、医薬品有効成分(API)の合成に使用される化合物です。それらは、さまざまな種類の薬物の製造において重要な役割を果たしています。

6-アリールピリミジンの合成

2,4,6-トリクロロピリジンは、アリールボロン酸との選択的鈴木カップリングに使用して、6-アリールピリミジンを生成できます . 鈴木カップリングは、炭素-炭素結合を形成するために使用される、クロスカップリング反応の一種です。6-アリールピリミジンは、医薬品化学において潜在的な用途を持つ有機化合物のクラスです。

Safety and Hazards

2,4,6-Trichloropyridine is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . Contaminated work clothing should not be allowed out of the workplace .

作用機序

Target of Action

2,4,6-Trichloropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Biochemical Pathways

It is known that pyridine derivatives can influence various biochemical pathways, depending on their specific targets .

Result of Action

It is known that pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

The action, efficacy, and stability of 2,4,6-Trichloropyridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature .

生化学分析

Biochemical Properties

2,4,6-Trichloropyridine has been found to have a high reactivity, which allows it to react with compounds containing thiol groups to form disulfide bonds . This property allows it to bind multiple drugs to a single polymer, which can then be released simultaneously within the cytoplasm of cells, thereby improving the overall efficiency of treatment .

Cellular Effects

It is known that the compound can have different fluorescence response effects under different pH and solvent conditions . This property could potentially be utilized in optical sensing applications .

特性

IUPAC Name |

2,4,6-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNNGKMAGDPVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166951 | |

| Record name | Pyridine, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16063-69-7 | |

| Record name | 2,4,6-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,4,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the regioselectivity challenges in substituting chlorine atoms in 2,4,6-trichloropyridine?

A: Without any modification, 2,4,6-trichloropyridine undergoes nucleophilic substitution primarily at the 4-position. [, ] This predictable but limited reactivity restricts the diversity of molecules that can be synthesized. The research highlights the challenge of accessing substitutions at the 2- and 6-positions, which are sterically less accessible and electronically less favored. []

Q2: How does the introduction of a trialkylsilyl group solve this regioselectivity problem?

A: Introducing a bulky trialkylsilyl group at the 3-position of 2,4,6-trichloropyridine effectively blocks the 4-position, both sterically and electronically. [, ] This steric hindrance and electronic influence force the incoming nucleophile to react with the more accessible chlorine at the 6-position. Once the desired substitution at the 6-position is achieved, the trialkylsilyl group can be easily removed, leaving behind a product with the nucleophile specifically at the 6-position. [] This strategy allows chemists to access a wider range of substituted pyridine derivatives that were previously difficult to synthesize.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)